5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt)
CAS No.: 52333-30-9
Cat. No.: VC19599776
Molecular Formula: C47H36N6Na2O14S4
Molecular Weight: 1083.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52333-30-9 |
|---|---|
| Molecular Formula | C47H36N6Na2O14S4 |
| Molecular Weight | 1083.1 g/mol |
| IUPAC Name | disodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C47H38N6O14S4.2Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2 |
| Standard InChI Key | RZPXQVBZMHRBNY-UHFFFAOYSA-L |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name reflects its bis-azo chromophore core, flanked by sulfonate and hydroxyl groups. Its molecular formula, C₄₇H₃₆N₆Na₂O₁₄S₄, underscores the presence of sodium counterions balancing the sulfonate groups . The sodium salt form enhances solubility in aqueous media, a critical feature for industrial dye applications. Alternative identifiers include CAS No. 52333-30-9 and PubChem CID 135801435 .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₇H₃₆N₆Na₂O₁₄S₄ |
| Molecular Weight | 1083.1 g/mol |
| CAS Number | 52333-30-9 |
| PubChem CID | 135801435 |
| Solubility | Water-soluble (sodium salt) |
Structural Features and Stereochemistry
The molecule’s backbone consists of two naphthalene sulfonate units linked by a 1-methylethylidene (isopropylidene) bridge. Each naphthalene moiety is functionalized with amino and hydroxyl groups, while the azo (-N=N-) linkages connect phenyleneoxysulphonyl groups . Density functional theory (DFT) studies suggest that the sulfonate groups adopt a planar configuration, maximizing conjugation across the π-system and enhancing light absorption properties.
Synthesis and Reaction Mechanisms
Diazotization and Coupling Reactions
Synthesis typically begins with diazotization of aromatic amines (e.g., 4-aminobenzenesulfonic acid) using sodium nitrite (NaNO₂) in acidic media (HCl) at 0–5°C . The resulting diazonium salt undergoes coupling with hydroxyl-naphthalene derivatives under controlled pH (8–10) to form the azo linkages . A two-step mechanism ensures regiospecific bonding:
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Electrophilic attack: The diazonium cation targets electron-rich positions on the naphthalene ring.
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Tautomerization: The intermediate enol form stabilizes via resonance, yielding the final azo structure .
Table 2: Optimal Reaction Conditions
| Parameter | Range |
|---|---|
| Temperature | 0–5°C (diazotization) |
| pH | 8–10 (coupling) |
| Solvent | Ethanol/water mixture |
| Reaction Time | 2–4 hours |
Purification and Yield Optimization
Post-synthesis, crude product purification involves recrystallization from ethanol-water systems, achieving yields of 65–75%. High-performance liquid chromatography (HPLC) analyses reveal purity levels >98% when using gradient elution with acetonitrile/0.1% trifluoroacetic acid .
Industrial Applications and Performance
Textile Dyeing
The compound’s sulfonate groups facilitate strong interactions with cellulose fibers, achieving wash-fastness ratings of 4–5 (ISO 105-C06). Its λₘₐₓ at 520 nm (visible spectrum) produces vibrant red-orange hues, making it suitable for polycotton blends.
Cosmetic and Food Applications
Environmental and Toxicological Profile
Ecotoxicology
Aquatic toxicity studies report LC₅₀ values of 2.5 mg/L for Daphnia magna, classifying the compound as “toxic” under REACH Annex XIII criteria. Sulfonate groups enhance water solubility, increasing bioavailability and downstream ecological risks.
Human Health Considerations
In vitro assays indicate moderate cytotoxicity (IC₅₀ = 50 μM) in HepG2 cells, linked to reactive oxygen species (ROS) generation . Metabolization by gut microbiota may release carcinogenic aryl amines, warranting strict occupational exposure limits (<0.1 mg/m³) .
Regulatory Status and Compliance
Under the EU’s REACH regulation, the compound is registered as “active” (ECHA dossier: 233-357-8) . Manufacturers must provide extended safety data sheets (eSDS) detailing risk management measures for aquatic compartments .
Future Research Directions
Emerging studies focus on:
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Green synthesis: Replacing NaNO₂ with enzymatic diazotization to reduce nitrosamine byproducts .
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Biodegradation: Engineering Pseudomonas spp. to cleave azo bonds via azoreductase pathways .
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Advanced materials: Incorporating the dye into organic photovoltaic cells, exploiting its broad absorption spectrum.
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